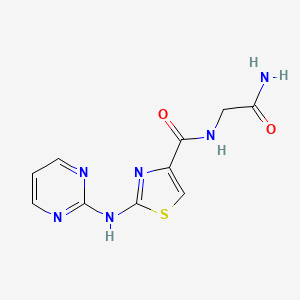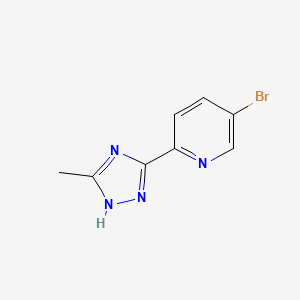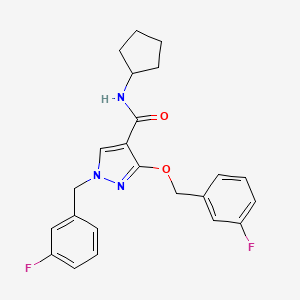![molecular formula C19H15FN2O B2506751 (2E)-2-[(4-fluoroanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one CAS No. 860612-38-0](/img/structure/B2506751.png)
(2E)-2-[(4-fluoroanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of carbazole derivatives, including the compound "(2E)-2-[(4-fluoroanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one", involves the use of 2-fluorophenyl imines as precursors. The process includes the preparation of 2-fluoroaniline-d4 (13), which is utilized to investigate the mechanism of indolization, a key step in the synthesis of these compounds. Specifically, 2-fluorophenyl enaminone 17 is transformed into a synthetically useful carbazole through indolization followed by an in situ alkylation reaction . This method provides a pathway to create a variety of substituted indoles and carbazoles, which are important in pharmaceutical and materials science research.
Molecular Structure Analysis
The molecular structure of the related compound "9-[(E)-2-(4-fluorophenyl)vinyl]-9H-carbazole" has been determined and provides insights into the structural aspects of similar carbazole derivatives. The crystal structure is mainly stabilized by van der Waals forces, and the molecule exhibits a significant twist angle of approximately 55 degrees between the carbazole and benzene planes. This twist could influence the electronic properties and reactivity of the molecule. Although the exact structure of "this compound" is not provided, it is likely to share some structural similarities with the analyzed compounds, given the presence of the 4-fluorophenyl group and the carbazole moiety .
Chemical Reactions Analysis
The chemical reactivity of carbazole derivatives is influenced by their molecular structure. The presence of the 4-fluorophenyl group can affect the electron distribution within the molecule, potentially making it more reactive in certain chemical reactions. The twist angle between the carbazole and benzene planes may also play a role in the molecule's reactivity, as it could affect the accessibility of reactive sites. While the specific chemical reactions of "this compound" are not detailed in the provided papers, the general behavior of carbazole derivatives suggests that they could participate in various organic reactions, such as electrophilic substitution or coupling reactions .
Physical and Chemical Properties Analysis
Carbazole derivatives are known for their unique physical and chemical properties, which make them valuable in different applications. The physical properties such as melting point, solubility, and crystallinity can be influenced by the substituents on the carbazole core. Chemical properties like acidity, basicity, and photostability are also affected by the molecular structure. The presence of a halogen, such as fluorine, can impact these properties by altering the electronic characteristics of the molecule. Although the exact physical and chemical properties of "this compound" are not discussed, it can be inferred that the compound would exhibit properties typical of carbazole derivatives, which may include high thermal stability and potential applications in optoelectronic devices .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Carbazoles and quinazolines are pivotal in medicinal chemistry due to their broad spectrum of biological activities. For instance, novel quinazolinone compounds have been synthesized and shown antibacterial activity against several bacteria. These studies highlight the potential of carbazole and quinazoline derivatives in developing new medicinal agents, suggesting possible applications for similar compounds (Tiwary et al., 2016).
Organic Synthesis and Chemical Properties
In the realm of organic synthesis, research on the practical synthesis of compounds like 2-fluoro-4-bromobiphenyl underscores the significance of halogenated compounds in manufacturing key intermediates for pharmaceuticals. These studies shed light on the methodologies that could be applicable for synthesizing and modifying compounds related to "(2E)-2-[(4-fluoroanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one," offering insights into potential industrial and pharmaceutical applications (Qiu et al., 2009).
Material Science and Optoelectronics
The research on carbazole-based polymers for solar cell applications illustrates the relevance of carbazole derivatives in material science, especially in the development of optoelectronic devices. These findings suggest that similar compounds might find applications in creating novel materials for energy harvesting and light-emitting applications (Tan & Sarjadi, 2017).
Propriétés
IUPAC Name |
(2E)-2-[(4-fluoroanilino)methylidene]-4,9-dihydro-3H-carbazol-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O/c20-13-6-8-14(9-7-13)21-11-12-5-10-16-15-3-1-2-4-17(15)22-18(16)19(12)23/h1-4,6-9,11,21-22H,5,10H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOHXBJOVMKGCW-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1=CNC3=CC=C(C=C3)F)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(C(=O)/C1=C/NC3=CC=C(C=C3)F)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydro-[1,3]thiazino[2,3-b]quinazolin-6(2H)-one](/img/structure/B2506677.png)
![N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine](/img/no-structure.png)
![4-[4-(Benzyloxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2506679.png)
![6-chloro-N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]pyridine-3-sulfonamide](/img/structure/B2506682.png)
![4-bromo-5-[[2-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenoxy]methyl]-1-methyl-2-phenylpyrazol-3-one](/img/structure/B2506683.png)
![5-(4-chlorophenyl)-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}pyrimidine](/img/structure/B2506685.png)
![6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2506686.png)


